2-Bromobenzyl alcohol
Overview
Description
It is a white to beige crystalline powder or needles with a melting point of 78-80°C and a boiling point of approximately 220.79°C . This compound is a derivative of benzyl alcohol, where a bromine atom is substituted at the ortho position of the benzene ring.
Mechanism of Action
Target of Action
The primary target of 2-Bromobenzyl alcohol is Alcohol dehydrogenase 1C . This enzyme plays a crucial role in the metabolism of alcohols in the body.
Mode of Action
It is known to interact with its target, alcohol dehydrogenase 1c, potentially influencing the enzyme’s activity
Biochemical Pathways
Given its interaction with alcohol dehydrogenase 1c, it may influence pathways related to alcohol metabolism
Result of Action
Given its potential interaction with Alcohol dehydrogenase 1C, it may influence the metabolism of alcohols in the body . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromobenzyl alcohol can be synthesized through various methods. One common method involves the reduction of 2-bromobenzaldehyde using sodium borohydride in methanol. The reaction is typically carried out at room temperature, yielding this compound as the primary product .
Another method involves the reaction of 2-bromobenzyl chloride with sodium hydroxide in an aqueous medium. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the bromination of benzyl alcohol using bromine in the presence of a catalyst such as iron(III) chloride. The reaction is typically conducted under reflux conditions for several hours to ensure complete bromination .
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When oxidized, this compound can be converted to 2-bromobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: Reduction of this compound can yield 2-bromotoluene. This reaction typically involves the use of reducing agents like lithium aluminum hydride .
Substitution: this compound can undergo nucleophilic substitution reactions. For example, it can react with sodium hydroxide to form 2-bromobenzyl ether .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium hydroxide
Major Products:
Oxidation: 2-Bromobenzaldehyde
Reduction: 2-Bromotoluene
Substitution: 2-Bromobenzyl ether
Scientific Research Applications
2-Bromobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a reagent in the synthesis of biologically active molecules .
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds, particularly those with antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of polymers and resins .
Comparison with Similar Compounds
2-Bromobenzyl alcohol can be compared with other similar compounds such as benzyl alcohol, 2-chlorobenzyl alcohol, and 2-iodobenzyl alcohol.
Benzyl Alcohol:
Structure: Lacks the bromine substituent.
Properties: Lower boiling point and different reactivity profile.
2-Chlorobenzyl Alcohol:
Structure: Contains a chlorine atom instead of bromine.
Properties: Similar reactivity but different physical properties due to the presence of chlorine.
2-Iodobenzyl Alcohol:
Structure: Contains an iodine atom instead of bromine.
Properties: Higher molecular weight and different reactivity due to the presence of iodine.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and physical properties compared to its analogs .
Properties
IUPAC Name |
(2-bromophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWGHQGLUMEZKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172411 | |
Record name | 2-Bromobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystals; [Sigma-Aldrich MSDS] | |
Record name | 2-Bromobenzyl alcohol | |
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CAS No. |
18982-54-2 | |
Record name | 2-Bromobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18982-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018982542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80172411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-BROMOBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH9B68J1KG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of 2-Bromobenzyl alcohol in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. Research highlights its use in synthesizing various heterocyclic compounds. For example, it acts as a key starting material in the synthesis of dihydroisobenzofurans via a palladium-catalyzed sequential alkynylation/annulation reaction. [] It also plays a crucial role in creating isochroman and tetrahydroisoquinoline derivatives through radical cyclization reactions, utilizing modified Baylis-Hillman adducts. [] Additionally, researchers employ this compound in synthesizing imidazo-, oxa-, and thiazepine ring systems, exploiting its reactivity in ring-opening reactions with N-activated aziridines followed by copper-catalyzed C-N/C-C bond formation. []
Q2: Are there any eco-friendly approaches to synthesize this compound?
A2: Yes, researchers have explored biotransformation methods for a greener synthesis of this compound. [] This approach utilizes whole cells of Baker's Yeast, both in their free and immobilized forms, within a mixture of glycerol and water as the reaction medium. This method offers a more environmentally friendly alternative to traditional synthetic routes.
Q3: What is known about the reactivity of this compound in transannular reactions?
A3: Studies focusing on transannular reactions in medium-ring carbocycles reveal that this compound participates effectively in the formation of keto-ethers. [, ] This reaction proceeds through a transannular 1,5-hydride shift mechanism in the presence of hydrochloric acid (HCl). While reactions with simpler alcohols like methanol or ethanol result in lower yields, using this compound leads to a good yield of the desired keto-ether product. This highlights its utility in leveraging transannular reactions for synthesizing complex molecules.
Q4: Has this compound been used in the synthesis of biologically relevant molecules?
A4: Yes, the synthetic applications of this compound extend to the preparation of biologically significant molecules. For instance, it plays a crucial role in the synthesis of tetrahydroisoquinolines, a class of compounds known for their diverse biological activities, including antitumor, antibacterial, antiplasmodial, and β-adrenergic receptor antagonism. [] This highlights its potential in medicinal chemistry and drug discovery.
Q5: Are there any studies on the physical properties and characterization of this compound?
A5: Researchers have investigated the growth and characterization of this compound single crystals using the vertical Bridgman technique. [] This technique allows for the controlled growth of high-quality single crystals, essential for studying the compound's intrinsic properties. While specific spectroscopic data haven't been detailed in the provided abstracts, such studies contribute to understanding the solid-state properties and potential applications of this compound.
Q6: Is there research exploring the use of this compound in copper-catalyzed reactions?
A6: Yes, this compound serves as a key component in copper-catalyzed reactions. Research indicates its use in synthesizing 1,4-oxazino-, 1,4-thiazino-, and 1,4-oxazepinoquinazolinones. [] While the provided abstract doesn't delve into the specifics of the reaction mechanism or conditions, it underscores the versatility of this compound as a building block in diverse chemical transformations.
Q7: Has this compound been utilized in the preparation of any specific pharmaceutical compounds?
A7: While the provided research excerpts do not directly mention the use of this compound in synthesizing specific pharmaceutical compounds, its application in creating tetrahydroisoquinoline derivatives holds promise for medicinal chemistry. [] Tetrahydroisoquinolines represent an important class of natural and synthetic compounds with various biological activities, suggesting the potential of this compound as a building block for developing novel pharmaceuticals.
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